Acetamide, 2,2'-oxybis[N,N-dimethyl-

描述

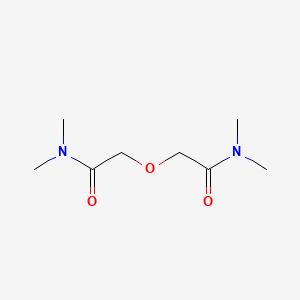

Acetamide, 2,2’-oxybis[N,N-dimethyl-] is an organic compound with the molecular formula C8H16N2O3 and a molecular weight of 188.22 g/mol . This compound is known for its unique structure, which includes two acetamide groups connected by an oxygen atom, with each acetamide group further substituted with two N,N-dimethyl groups . It is a colorless solid with a melting point of 67-68°C and a boiling point of approximately 302.4°C .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2,2’-oxybis[N,N-dimethyl-] typically involves the reaction of N,N-dimethylacetamide with an appropriate oxidizing agent. One common method is the oxidation of N,N-dimethylacetamide using hydrogen peroxide in the presence of a catalyst . The reaction conditions usually involve moderate temperatures and controlled addition of the oxidizing agent to ensure a high yield of the desired product.

Industrial Production Methods

Industrial production of Acetamide, 2,2’-oxybis[N,N-dimethyl-] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency . The final product is purified through crystallization or distillation to achieve the desired purity levels.

化学反应分析

Substitution Reactions

The compound undergoes nucleophilic substitution at the carbonyl group or oxygen bridge. For instance, chloroacetamide derivatives react with amines to replace halide groups:

This mechanism is evident in the synthesis of diethylamino-acetamide derivatives using diethylamine .

Oxidation and Reduction

While direct data on oxidation/reduction of this compound is limited, related acetamides exhibit:

-

Oxidation : Conversion to carboxylic acids or ketones using oxidizing agents (e.g., KMnO4).

-

Reduction : Hydrogenation of amides to amines with LiAlH4 or NaBH4.

Hydrolysis

Amides generally hydrolyze under acidic/basic conditions to form carboxylic acids or their salts. For example:

Reagents and Reaction Conditions

| Reaction | Reagents | Conditions |

|---|---|---|

| Substitution | Diethylamine, EtOH | 80°C for 15 hours |

| Alkylation | Formaldehyde, H2 | Ni/Cu catalyst, 50–200°C |

| Hydrolysis (general) | HCl/H2O or NaOH/H2O | Refluxing conditions |

科学研究应用

Chemistry

- Reagent in Organic Synthesis : Acetamide, 2,2'-oxybis[N,N-dimethyl-] is utilized as a reagent in various organic synthesis reactions. Its ability to act as both a nucleophile and electrophile allows for versatile chemical transformations.

- Solvent Properties : It serves as a solvent for numerous chemical reactions due to its polar characteristics and ability to dissolve a wide range of organic compounds.

Biology

- Biochemical Assays : The compound is employed in biochemical assays to study enzyme kinetics and protein interactions. Its stabilizing properties help maintain protein structure during experimental procedures.

- Stabilizing Agent : Acetamide can stabilize proteins and enzymes, enhancing their activity and stability in various experimental settings.

Medicine

- Therapeutic Potential : Research is ongoing into the therapeutic properties of Acetamide, 2,2'-oxybis[N,N-dimethyl-]. It has been investigated as a potential precursor for synthesizing pharmaceutical compounds, particularly those targeting neurological disorders.

- Drug Development : The compound's unique structure may facilitate the development of novel drugs with improved efficacy and reduced side effects.

Industrial Applications

- Production of Polymers and Resins : Acetamide is used in the synthesis of polymers and resins, contributing to the production of materials with desirable mechanical properties.

- Chemical Manufacturing : It plays a role in manufacturing other industrial chemicals, leveraging its reactivity to produce complex molecules.

Case Study 1: Biochemical Stability

In a study examining the effects of various stabilizing agents on enzyme activity, Acetamide, 2,2'-oxybis[N,N-dimethyl-] was shown to significantly improve the thermal stability of certain enzymes compared to traditional stabilizers like glycerol. This finding suggests potential applications in biotechnological processes where enzyme stability is critical.

Case Study 2: Drug Development

Research focused on synthesizing new derivatives from Acetamide has revealed promising results in developing compounds with anti-inflammatory properties. These derivatives exhibited enhanced bioactivity in vitro compared to existing anti-inflammatory medications.

Case Study 3: Polymer Production

A recent investigation into the use of Acetamide as a precursor for polymer synthesis demonstrated that incorporating this compound into polymer chains improved mechanical strength and thermal resistance. This advancement could lead to more durable materials for industrial applications.

作用机制

The mechanism of action of Acetamide, 2,2’-oxybis[N,N-dimethyl-] involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various substrates . Its unique structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .

相似化合物的比较

Similar Compounds

N,N-Dimethylacetamide: A simpler amide with similar properties but lacking the oxygen bridge.

N,N-Dimethylformamide: Another related compound with similar solvent properties but different reactivity.

Acetamide: The parent compound with a simpler structure and different chemical properties.

Uniqueness

Acetamide, 2,2’-oxybis[N,N-dimethyl-] is unique due to its oxygen bridge connecting two N,N-dimethylacetamide groups. This structure imparts distinct chemical and physical properties, making it more versatile in various applications compared to its simpler counterparts .

生物活性

Acetamide, 2,2'-oxybis[N,N-dimethyl-] (often referred to as DMAC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with related compounds.

Chemical Structure and Properties

Acetamide, 2,2'-oxybis[N,N-dimethyl-] is characterized by its dimethylacetamide structure, which contributes to its lipophilicity and biological activity. The compound's unique structural features enhance its interaction with biological targets, making it a subject of extensive research.

Antitumor Activity

Research indicates that acetamide derivatives exhibit significant antitumor properties . Specifically, compounds similar to DMAC have shown cytotoxic effects against various cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells. The presence of the quinazoline moiety in related compounds is often associated with the inhibition of key enzymes involved in cancer cell proliferation.

Table 1: Antitumor Activity of Acetamide Derivatives

| Compound Name | Target Cell Line | IC50 (µM) |

|---|---|---|

| DMAC | K562 | 15 |

| DMAC | MCF7 | 20 |

| N-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thioacetamide | K562 | 12 |

| 2-Aminoquinazoline derivatives | MCF7 | 25 |

Antimicrobial Properties

Acetamide derivatives have also been studied for their antimicrobial activities . These compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, certain derivatives have shown minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains .

Table 2: Antimicrobial Activity of Acetamide Derivatives

| Compound Name | Bacterial Strain | MIC (µM) |

|---|---|---|

| DMAC | Staphylococcus aureus | 10 |

| DMAC | Escherichia coli | 15 |

| Thiazolidinone derivatives | Pseudomonas aeruginosa | 18 |

The mechanisms by which acetamide derivatives exert their biological effects are multifaceted:

- Enzyme Inhibition : Many acetamide compounds inhibit enzymes critical for tumor growth and microbial survival.

- Membrane Interaction : The lipophilic nature allows these compounds to integrate into cellular membranes, disrupting normal cellular functions .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis.

Clinical Observations

A clinical case study reported severe health effects following accidental exposure to N,N-dimethylacetamide via inhalation and dermal contact. The study highlighted the compound's potential toxicity at higher concentrations, indicating a need for careful handling and further investigation into its safety profile .

Occupational Exposure

Occupational studies have shown that workers exposed to N,N-dimethylacetamide experienced varying degrees of health effects, including liver cell degeneration at high exposure levels. This underscores the importance of monitoring exposure levels in industrial settings where such compounds are utilized .

Comparative Analysis with Related Compounds

Acetamide derivatives share structural similarities with various other compounds known for their biological activities. Below is a comparative summary highlighting key differences:

Table 3: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Acetamide, 2,2'-oxybis[N,N-dimethyl-] | Dimethylacetamide group | Antitumor, antimicrobial |

| N-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thioacetamide | Quinazoline core with thioamide | Antitumor |

| Thiazolidinone derivatives | Thiazolidinone ring fused with quinazoline | Cytotoxic against various cancer cells |

属性

IUPAC Name |

2-[2-(dimethylamino)-2-oxoethoxy]-N,N-dimethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-9(2)7(11)5-13-6-8(12)10(3)4/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFOOTHTIJUSHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COCC(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80604520 | |

| Record name | 2,2'-Oxybis(N,N-dimethylacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34866-70-1 | |

| Record name | 2,2'-Oxybis(N,N-dimethylacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。